molecular formula C10H10N2O2S B1484326 3-Ethyl-6-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098075-26-2

3-Ethyl-6-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1484326
CAS No.: 2098075-26-2
M. Wt: 222.27 g/mol
InChI Key: SKLOWUOWCHVWBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-6-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic organic compound featuring a thiophene ring and a pyrimidinedione moiety

Synthetic Routes and Reaction Conditions:

  • Heterocyclization: One common method involves the heterocyclization of thiophene derivatives with appropriate reagents to form the pyrimidinedione core.

  • Condensation Reactions: Techniques such as the Gewald synthesis, Paal-Knorr synthesis, and Fiesselmann synthesis are employed to construct the thiophene ring and subsequent pyrimidinedione structure.

Industrial Production Methods:

  • Batch Processing: Large-scale production often involves batch processing, where the reaction mixture is prepared, reacted, and then purified to obtain the desired compound.

  • Continuous Flow Chemistry: This method is gaining popularity for its efficiency and scalability, allowing for continuous production of the compound under controlled conditions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur at various positions on the thiophene ring, often using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Amines in the presence of a base.

Major Products Formed:

  • Oxidation Products: Sulfoxides or sulfones.

  • Reduction Products: Thioethers or alcohols.

  • Substitution Products: Amides or ethers.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development. Medicine: Research is ongoing to explore its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Industry: The compound is used in the production of organic semiconductors, corrosion inhibitors, and other materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • 3-Ethyl-2-thiophenecarboxylic acid: Similar structure but different functional groups.

  • 6-(Thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione: Similar core structure but lacking the ethyl group.

  • 3-Ethyl-6-(thiophen-2-yl)pyridine-2,4-dione: Similar core structure but different heterocyclic ring.

Uniqueness: The presence of the ethyl group and the specific arrangement of the thiophene and pyrimidinedione rings contribute to its unique chemical and biological properties.

This compound represents a valuable tool in the field of synthetic chemistry and has promising applications across various scientific disciplines. Further research and development may uncover additional uses and benefits, making it an important area of study for chemists and researchers alike.

Properties

IUPAC Name

3-ethyl-6-thiophen-2-yl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-2-12-9(13)6-7(11-10(12)14)8-4-3-5-15-8/h3-6H,2H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLOWUOWCHVWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-6-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-Ethyl-6-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
3-Ethyl-6-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
3-Ethyl-6-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
3-Ethyl-6-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
3-Ethyl-6-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.